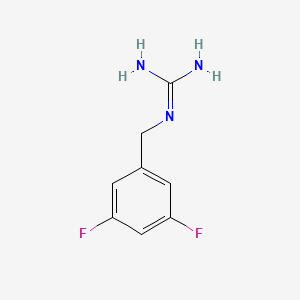
N-(3,5-difluorobenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of guanidines, such as N-(3,5-difluorobenzyl)guanidine, can be achieved through various methods. One approach involves a one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This method provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Other methods include the guanylation of amines with cyanamide .Chemical Reactions Analysis
While specific chemical reactions involving N-(3,5-difluorobenzyl)guanidine are not detailed in the search results, guanidines are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .Wissenschaftliche Forschungsanwendungen
Radiotherapeutic Applications
Meta-iodobenzylguanidine (Iobenguane), a derivative related to the guanidine group, has been utilized as a radiotherapeutic agent. It's particularly used in treating neuroectodermal tumors derived from the neural crest, which develops into the sympathetic nervous system. This compound, labeled with Iodine-131, acts as a "false" neurotransmitter, leveraging its analogical structure to noradrenaline for therapeutic purposes in neuroendocrine systems derived from the neural crest (Giammarile et al., 2008).
Catalysis and Synthetic Chemistry
Enantiopure guanidines have been employed as catalysts in Henry reactions of N,N-dibenzyl α-amino aldehydes with nitromethane, demonstrating good diastereoselectivity. This highlights the role of guanidine derivatives in facilitating stereoselective synthetic processes (Ma et al., 2002).
Cardiac PET Imaging
In the development of new positron emission tomography (PET) radiotracers for cardiac sympathetic nerve density, guanidines like meta-iodobenzylguanidine (MIBG) have been utilized. A new automated method for radiolabeling guanidines with carbon-11 has been reported, addressing challenges in radiolabeling guanidine scaffolds for preclinical cardiac PET imaging applications (Zhao et al., 2020).
Chemical Fixation of CO2
Guanidines have been found to catalyze the chemical fixation of carbon dioxide under solvent-free conditions, offering a greener approach to synthesizing valuable compounds. This application emphasizes the potential of guanidines in environmental chemistry and the fixation of CO2 to form quinazoline-2,4(1H, 3H)-diones (Gao et al., 2010).
Theranostics in Malignancies
Metaiodobenzylguanidine (MIBG), a guanidine analog, has been used for imaging and therapy of neuroblastomas and various neural crest tumors such as paragangliomas, pheochromocytomas, and others. This application leverages the compound's ability for both diagnostic imaging and therapeutic purposes, underscoring its versatility in oncology (Agrawal et al., 2018).
Zukünftige Richtungen
Guanidine-containing compounds have been studied for their potential in various applications, including as antifungal agents . A diverse range of guanidine-containing derivatives have been published in the literature and have shown antifungal activity, including efficacy in in vivo experiments . This suggests potential future directions for the study and application of N-(3,5-difluorobenzyl)guanidine and similar compounds.
Eigenschaften
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOCUKAHBZMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorobenzyl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

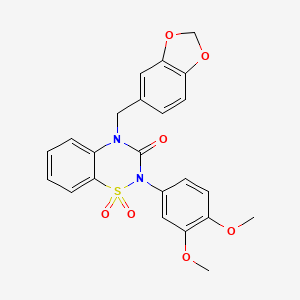
![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
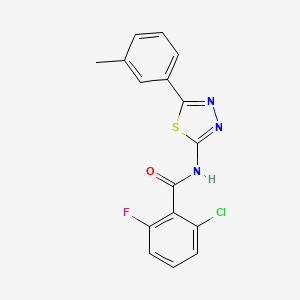
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)
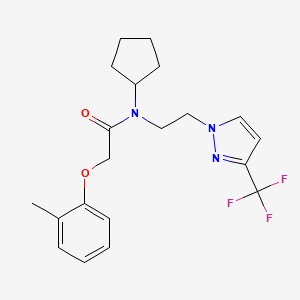
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)
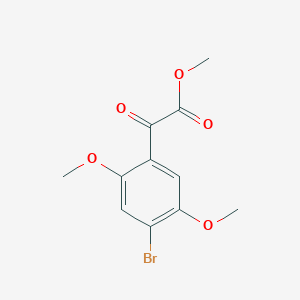
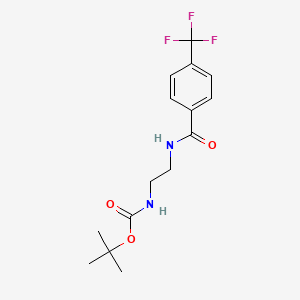
![ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2727135.png)
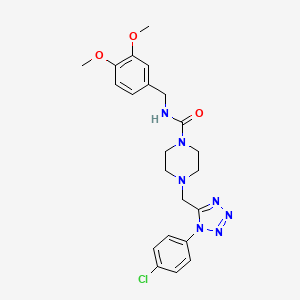
![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)

![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)
![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)